molecular formula H4N2O8Pd B1450876 Palladium(II) nitrate dihydrate CAS No. 32916-07-7

Palladium(II) nitrate dihydrate

Cat. No. B1450876
CAS RN: 32916-07-7
M. Wt: 266.5 g/mol
InChI Key: JUBNUQXDQDMSKL-UHFFFAOYSA-N
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Patent
US09283546B2

Procedure details

The nano ZnO (as described above) is further treated for the preparation of a photocatalyst of the present invention. The method include mixing a pre-determined amount of palladium(II) nitrate dihydrate (Pd(NO3)2.2H2O) in deionized water 414 to form enough solution to cover the required amount of nano-ZnO powder and form palladium nitrate impregnated nano-ZnO 416. The palladium nitrate impregnated nano-ZnO was then dried at heating rate of 1° C./min from room temperature up to 100° C. 418 and then exposed to ammonia vapors for another 10 min 420. This step is performed to avoid melting of palladium nitrate before decomposition resulting in high dispersion of nano Pd particles on ZnO. The palladium nitrate impregnated nano-ZnO was then dried overnight in air at a temp of 110° C. 422. The dried palladium nitrate impregnated nano-ZnO was calcined at 500° C. for 3 hours at a heating rate of 1.5° C./min to obtain a Pd-nano ZnO photocatalyst 424 (FIG. 1).
[Compound]
Name
ZnO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
nano-ZnO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.[N+:3]([O-:6])([O-:5])=[O:4].[Pd+2:7].[N+:8]([O-:11])([O-:10])=[O:9]>O>[N+:3]([O-:6])([O-:5])=[O:4].[Pd+2:7].[N+:8]([O-:11])([O-:10])=[O:9] |f:0.1.2.3.4,6.7.8|

Inputs

Step One
Name
ZnO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
nano-ZnO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form enough solution

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.